molecular formula C23H16N4O3 B2559633 (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide CAS No. 885184-14-5

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Cat. No.: B2559633
CAS No.: 885184-14-5
M. Wt: 396.406
InChI Key: DDJRERZBZWLVHG-VXPUYCOJSA-N
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Description

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H16N4O3 and its molecular weight is 396.406. The purity is usually 95%.
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Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

  • Research highlights the importance of five-membered heterocycles, like furan, in medicinal chemistry due to their role in structuring bioactive molecules. The study reviews furanyl- and thienyl-substituted purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating their potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (T. Ostrowski, 2022).

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

  • This review systematically organizes data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents. The wide range of compounds produced from these reactions, including amides and heterocyclic compounds, underscores the versatility of furan derivatives in synthetic chemistry, potentially applicable to the synthesis and functionalization of compounds like "(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide" (I. Kamneva et al., 2018).

Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria

  • Cyanobacterial compounds, including diverse chemical classes such as alkaloids and aromatic compounds, demonstrate significant antimicrobial activities. This research suggests the potential for exploring cyanobacteria-derived compounds, or structurally similar synthetic analogs, for antimicrobial applications (S. S. Swain et al., 2017).

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest

  • The review focuses on synthetic approaches to 2-guanidinobenzazoles, highlighting their biological activities including cytotoxic effects and inhibition of cell proliferation. This suggests the relevance of synthetic strategies in developing bioactive compounds for therapeutic purposes, potentially applicable to the structural optimization of compounds like "this compound" (M. Rosales-Hernández et al., 2022).

Functional Chemical Groups in CNS Drug Synthesis

  • Research identifies functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, as essential for synthesizing compounds with central nervous system (CNS) activity. This highlights the significance of structural components in designing compounds for CNS applications (S. Saganuwan, 2017).

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c24-13-19(23(29)25-14-16-9-6-12-30-16)20-17-10-4-5-11-18(17)21(26-20)27-22(28)15-7-2-1-3-8-15/h1-12H,14H2,(H,25,29)(H,26,27,28)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJRERZBZWLVHG-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCC3=CC=CO3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC3=CC=CO3)/C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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